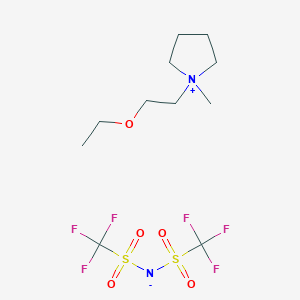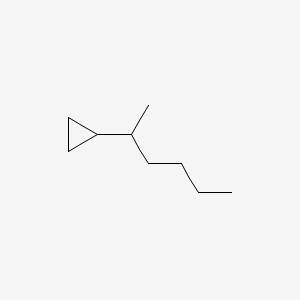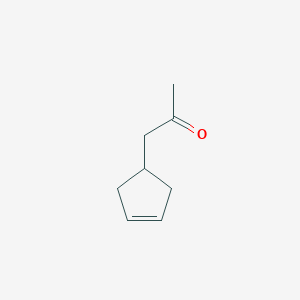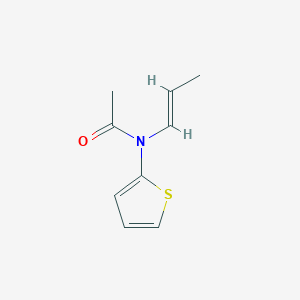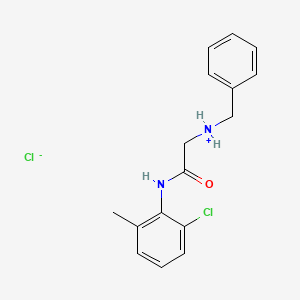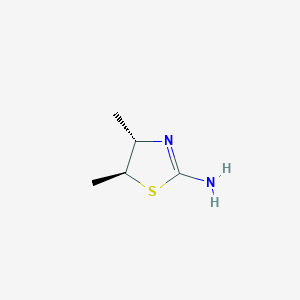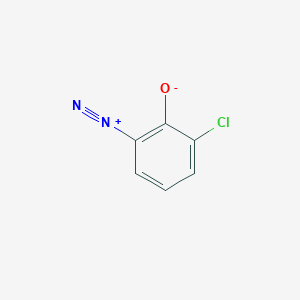
3-Chloro-6-diazocyclohexa-2,4-dienone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-diazocyclohexa-2,4-dienone is an organic compound characterized by a diazo group attached to a cyclohexa-2,4-dienone ring with a chlorine atom at the third position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-diazocyclohexa-2,4-dienone typically involves the diazotization of 3-chlorophenol derivatives. One common method includes the reaction of 3-chloroaniline with nitrous acid to form the diazonium salt, which is then treated with a base to yield the diazocyclohexa-2,4-dienone compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-diazocyclohexa-2,4-dienone undergoes various chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as amines or alcohols.
Photolytic Cleavage: Exposure to light can induce cleavage of the diazo group, leading to the formation of reactive intermediates like ketenes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.
Common Reagents and Conditions
Diazomethane: Used in cycloaddition reactions to form cyclopropane derivatives.
Amines and Alcohols: Act as nucleophiles in substitution reactions.
Light (UV or Visible): Induces photolytic cleavage of the diazo group.
Major Products Formed
Cyclopropane Derivatives: Formed from cycloaddition reactions.
Amides and Esters: Result from substitution reactions with amines and alcohols.
Ketenes: Generated through photolytic cleavage.
Aplicaciones Científicas De Investigación
3-Chloro-6-diazocyclohexa-2,4-dienone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-diazocyclohexa-2,4-dienone involves the generation of reactive intermediates, such as ketenes, through photolytic cleavage or other reactions. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-6-diazo-2,4-dinitrocyclohexa-2,4-dienone: Similar structure but with additional nitro groups, leading to different reactivity and applications.
Benzo-1,2,3-oxadiazole: Shares the diazo group but has a different ring structure, resulting in distinct chemical properties.
Uniqueness
3-Chloro-6-diazocyclohexa-2,4-dienone is unique due to its specific substitution pattern and the presence of both a diazo group and a chlorine atom on the cyclohexa-2,4-dienone ring. This combination imparts unique reactivity and makes it valuable for specific synthetic applications and research studies .
Propiedades
Número CAS |
89284-62-8 |
|---|---|
Fórmula molecular |
C6H3ClN2O |
Peso molecular |
154.55 g/mol |
Nombre IUPAC |
2-chloro-6-diazoniophenolate |
InChI |
InChI=1S/C6H3ClN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3H |
Clave InChI |
MEVNVCNNAPGORH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


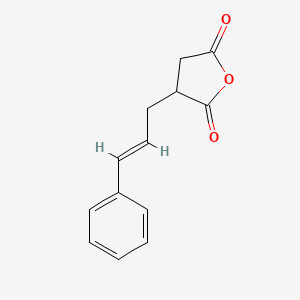
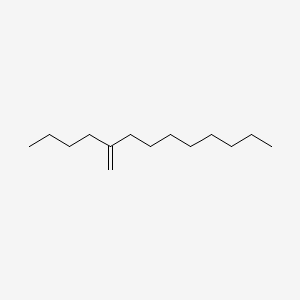
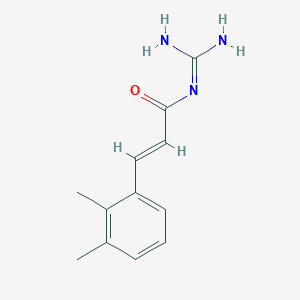
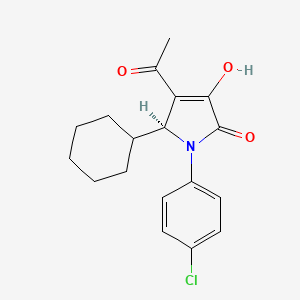

![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B13801634.png)
